molecular formula C10H15N3O B14341399 Urea, N'-(2-aminoethyl)-N-methyl-N-phenyl- CAS No. 102063-87-6

Urea, N'-(2-aminoethyl)-N-methyl-N-phenyl-

Cat. No.: B14341399
CAS No.: 102063-87-6
M. Wt: 193.25 g/mol
InChI Key: DNCYWQSUXAGGRP-UHFFFAOYSA-N
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Description

Urea, N’-(2-aminoethyl)-N-methyl-N-phenyl- is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a urea functional group, which is bonded to a 2-aminoethyl group, a methyl group, and a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N’-(2-aminoethyl)-N-methyl-N-phenyl- typically involves the reaction of N-methyl-N-phenylurea with 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of Urea, N’-(2-aminoethyl)-N-methyl-N-phenyl- involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to isolate the pure compound. The industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Urea, N’-(2-aminoethyl)-N-methyl-N-phenyl- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are often performed in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions. The conditions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce different reduced forms of the compound. Substitution reactions can result in a wide range of substituted urea derivatives .

Scientific Research Applications

Urea, N’-(2-aminoethyl)-N-methyl-N-phenyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Urea, N’-(2-aminoethyl)-N-methyl-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethylurea: Similar in structure but lacks the phenyl group.

    N,N’-Diethylurea: Similar but with ethyl groups instead of the 2-aminoethyl group.

    N,N’-Diphenylurea: Contains two phenyl groups instead of the 2-aminoethyl and methyl groups.

Uniqueness

Urea, N’-(2-aminoethyl)-N-methyl-N-phenyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the 2-aminoethyl group enhances its reactivity and potential for forming hydrogen bonds, while the phenyl group contributes to its stability and hydrophobic interactions. These unique features make it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

102063-87-6

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

3-(2-aminoethyl)-1-methyl-1-phenylurea

InChI

InChI=1S/C10H15N3O/c1-13(10(14)12-8-7-11)9-5-3-2-4-6-9/h2-6H,7-8,11H2,1H3,(H,12,14)

InChI Key

DNCYWQSUXAGGRP-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)NCCN

Origin of Product

United States

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